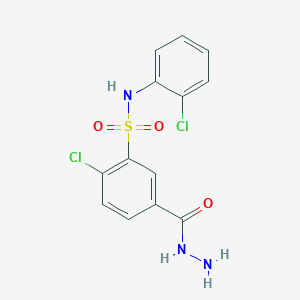
2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide
Übersicht
Beschreibung
2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide, also known as TNP-470, is a potent anti-angiogenic agent that has been extensively studied in scientific research. It belongs to the class of sulfonamide-based compounds that exhibit anti-cancer properties. TNP-470 has been shown to inhibit the growth of various types of tumors by preventing the formation of new blood vessels, a process known as angiogenesis.
Wirkmechanismus
2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide inhibits angiogenesis by blocking the activity of endothelial cells, which are responsible for the formation of new blood vessels. It does this by binding to and inhibiting the activity of an enzyme called methionine aminopeptidase 2 (MetAP2), which is essential for the growth and survival of endothelial cells. By blocking the activity of MetAP2, this compound prevents the formation of new blood vessels, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of MetAP2, which is involved in protein synthesis and cell growth. This compound also affects the expression of genes involved in angiogenesis, inflammation, and cell survival. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of angiogenesis, making it a useful tool for studying the role of angiogenesis in cancer and other diseases. This compound is also relatively stable and has a long half-life, allowing for prolonged exposure in cell culture and animal studies. However, this compound has some limitations for lab experiments. It is a highly toxic compound and must be handled with care. In addition, its anti-angiogenic effects may not be specific to MetAP2, as it has been shown to inhibit other enzymes involved in angiogenesis.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide. One area of research is the development of more potent and selective inhibitors of MetAP2. Another area of research is the investigation of the use of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in the treatment of other diseases, such as age-related macular degeneration and rheumatoid arthritis, warrants further investigation. Overall, this compound has shown great promise as an anti-cancer agent and a useful tool for studying the role of angiogenesis in disease.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has been extensively studied in scientific research for its anti-cancer properties. It has been shown to inhibit the growth of various types of tumors, including breast cancer, lung cancer, and prostate cancer. This compound works by preventing the formation of new blood vessels, which are essential for tumor growth and metastasis. It has also been studied for its potential use in the treatment of other diseases, such as age-related macular degeneration and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-9-3-1-2-4-11(9)18-22(20,21)12-7-8(13(19)17-16)5-6-10(12)15/h1-7,18H,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDCWAIPKBVAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164417 | |
| Record name | 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379254-29-2 | |
| Record name | 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



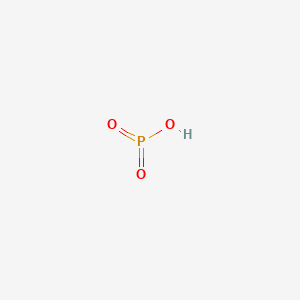
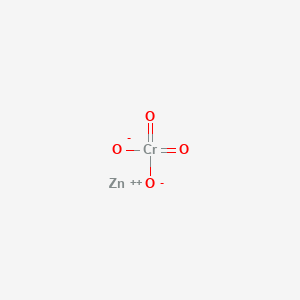
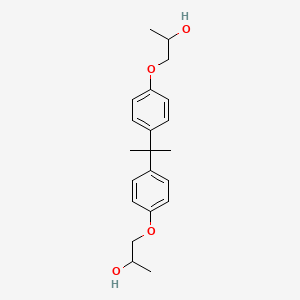
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/no-structure.png)
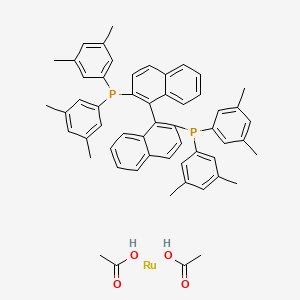
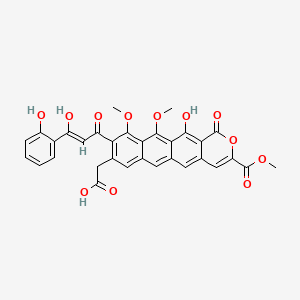

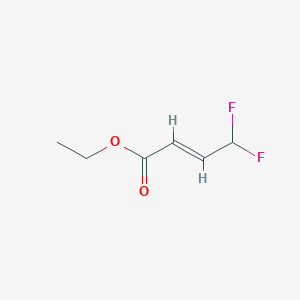

![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3424923.png)
![3-(Bromomethyl)-5-methoxybenzo[d]isoxazole](/img/structure/B3424931.png)
![2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3424951.png)

![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3424968.png)